4-Fluorophenethyl isocyanate

Descripción general

Descripción

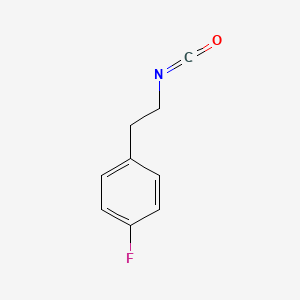

4-Fluorophenethyl isocyanate is an organic compound with the molecular formula FC6H4CH2CH2NCO. It is a derivative of phenethyl isocyanate, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Fluorophenethyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenethylamine with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows: [ \text{FC}_6\text{H}_4\text{CH}_2\text{CH}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{FC}_6\text{H}_4\text{CH}_2\text{CH}_2\text{NCO} + 2\text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents are preferred due to their lower toxicity and ease of handling.

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluorophenethyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.

Hydrolysis: Reacts with water to produce 4-fluorophenethylamine and carbon dioxide.

Polymerization: Can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions:

Amines: Reacts with primary and secondary amines under mild conditions to form ureas.

Alcohols: Reacts with alcohols in the presence of a base to form carbamates.

Water: Hydrolysis occurs readily in the presence of moisture.

Major Products:

Ureas: Formed from reactions with amines.

Carbamates: Formed from reactions with alcohols.

4-Fluorophenethylamine: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Synthesis of Heterocyclic Compounds

4-Fluorophenethyl isocyanate serves as a crucial building block for synthesizing biologically active heterocycles. Notable examples include:

- Thienopyridopyrimidines : These compounds are synthesized via a tandem aza-Wittig reaction using this compound, yielding high product yields (58-92%). The resulting thienopyridopyrimidines exhibit potential therapeutic activities, making them valuable in drug development.

- Triazole-Substituted Thieno Pyrimidine Ketones : The compound participates in cyclization reactions that lead to complex structures with potential biological activities. The synthesis involves multiple steps, showcasing the compound's utility in creating diverse chemical entities.

Case Study: Antibacterial Activity

Research has demonstrated that derivatives of this compound possess antibacterial properties against various strains, including Mycobacterium tuberculosis. Macrocyclic urea derivatives synthesized from this isocyanate exhibited minimum inhibitory concentrations (MICs) ranging from 3.125 to 12.5 μg/mL, indicating their potential as therapeutic agents .

Materials Science

Synthesis of Platinum Complexes

this compound is utilized to synthesize platinum complexes featuring isocyanate ligands. These complexes are studied for their structural properties and potential applications in catalysis and materials science. The incorporation of fluorine affects the intermolecular interactions and stability of these complexes.

Data Table: Properties of Platinum Complexes

| Property | Value |

|---|---|

| Coordination Mode | Nitrogen atom |

| Intermolecular Interaction | C–H⋯F contacts |

| Stability | Enhanced by fluorine |

Electrochemistry

Electrolyte Additive in Lithium-Ion Batteries

this compound enhances the low-temperature performance of lithium-ion batteries. It acts as an electrolyte additive that decomposes on the electrode surface to form a stable solid electrolyte interphase (SEI). This SEI layer reduces interfacial impedance, which is critical for battery efficiency at low temperatures.

Mechanism of Action

- SEI Formation : The compound decomposes to create a protective layer on the electrode.

- Reduced Interfacial Impedance : The presence of fluorine contributes to the stability and optimized composition of the SEI layer, improving battery performance.

Biophysics and Biochemistry

Fluorophore Probes in Biological Studies

In biochemistry, derivatives of this compound are employed as fluorophore probes to study biological membranes. These probes provide insights into membrane dynamics and interactions with various compounds, aiding drug development strategies targeting cell membranes.

Mecanismo De Acción

The mechanism of action of 4-fluorophenethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (NCO) is highly electrophilic and readily reacts with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations, including the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparación Con Compuestos Similares

4-Fluorophenyl isocyanate: Similar structure but lacks the ethyl chain.

Phenyl isocyanate: Lacks the fluorine substitution.

4-Chlorophenethyl isocyanate: Chlorine substituted instead of fluorine.

4-Bromophenethyl isocyanate: Bromine substituted instead of fluorine.

Uniqueness: 4-Fluorophenethyl isocyanate is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and properties. The fluorine atom can enhance the compound’s stability and alter its electronic characteristics, making it distinct from its non-fluorinated counterparts.

Actividad Biológica

4-Fluorophenethyl isocyanate (CAS 65535-53-7) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 137.11 g/mol

- Structure : this compound features a fluorine atom attached to the phenyl ring, which may influence its reactivity and biological interactions.

Synthesis

This compound can be synthesized through various methods, including the reaction of 4-fluorophenethylamine with phosgene or other isocyanate precursors. The synthesis process often yields high purity and good yields, making it suitable for further biological evaluations .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In a study evaluating various substituted isocyanates, compounds containing the 4-fluorophenyl group demonstrated moderate to good activity against Mycobacterium tuberculosis and several Gram-positive bacteria, such as Staphylococcus aureus and Bacillus anthracis. The minimum inhibitory concentrations (MICs) ranged from 6.25 to 12.5 μg/mL for the most active derivatives .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. A notable study highlighted that certain derivatives could inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, specific analogs of this compound were shown to disrupt microtubule dynamics, leading to increased cancer cell death in vitro .

Case Studies

- Cell Viability Assays : In experiments using CHO-K1 (Chinese hamster ovary) cells, treatments with liposomal formulations containing this compound resulted in over 80% cell viability at concentrations below 100 µM. This suggests a favorable safety profile for further development in therapeutic applications .

- Fluorescent Labeling Studies : The compound was utilized in studies involving the release of fluorescent markers from liposomes, demonstrating its ability to facilitate targeted drug delivery systems. This property enhances its potential utility in cancer therapies where localized treatment is beneficial .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 6.25 - 12.5 | Effective against Gram-positive strains |

| Anticancer | CHO-K1 cells | >80% viability | Induces apoptosis and cell cycle arrest |

| Drug Delivery | Liposomal formulations | N/A | Enhances release of therapeutic agents |

Propiedades

IUPAC Name |

1-fluoro-4-(2-isocyanatoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCHHLBMDMJXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409786 | |

| Record name | 4-Fluorophenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65535-53-7 | |

| Record name | 4-Fluorophenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-(2-isocyanatoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-fluorophenethyl isocyanate contribute to the properties of soft contact lenses?

A: The research article focuses on incorporating isocyanate groups, including this compound, into traditional hydrogel contact lens materials. The isocyanate group acts as a crosslinking agent with ethylene glycol dimethacrylate, reacting with other components like 2-hydroxyethyl methacrylate, methyl methacrylate, and methacrylic acid. [] This crosslinking process influences the physical properties of the resulting hydrogel material.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.